1,25-Dihydroxy-19-norvitamin D3
Overview
Description
1,25-Dihydroxy-19-norvitamin D3 is a synthetic analog of the hormonally active form of vitamin D3, known as 1,25-dihydroxyvitamin D3. This compound is designed to mimic the biological activities of natural vitamin D3 while reducing its calcemic effects. It is primarily used in scientific research to explore its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and bone-related conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,25-Dihydroxy-19-norvitamin D3 involves several key steps:
Preparation of the A-ring precursor: The C2-alkyl-A-ring precursors are synthesized as (3R,5R)-4-alkyl-3,5-dihydroxycyclohexanones from (-)-quinic acid based on radical allylation at the C4 position of methyl (-)-quinicate.
Synthesis of the CD-ring coupling partner: The CD-ring coupling partner, with an elongated two-carbon unit, is synthesized from 25-hydroxy Grundmann’s ketone.
Coupling and deprotection: The A-ring and CD-ring are coupled using modified Julia olefination to construct a diene unit between the A-ring and the CD-ring.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the synthetic routes mentioned above with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,25-Dihydroxy-19-norvitamin D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include chromium trioxide and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
1,25-Dihydroxy-19-norvitamin D3 has a wide range of scientific research applications:
Mechanism of Action
1,25-Dihydroxy-19-norvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound induces conformational changes that facilitate the recruitment of co-activators and the formation of a transcriptional complex. This complex then regulates the expression of target genes involved in calcium and phosphate homeostasis, cellular differentiation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
1,25-Dihydroxyvitamin D3: The natural hormonally active form of vitamin D3.
2-Methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3: An analog with a methylene group at the C2 position.
2-Hydroxymethyl-1,25-dihydroxy-19-norvitamin D3: An analog with a hydroxymethyl group at the C2 position.
Uniqueness
1,25-Dihydroxy-19-norvitamin D3 is unique due to the absence of the C19 methyl group, which reduces its calcemic effects while retaining its biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,5-8,11-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBWEUIKKCWEW-WEZTXPJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130447-37-9 | |
Record name | 1,25-Dihydroxy-19-norvitamin D3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130447379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-NOR-1.ALPHA.,25-DIHYDROXYVITAMIN D3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ZM856PSA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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